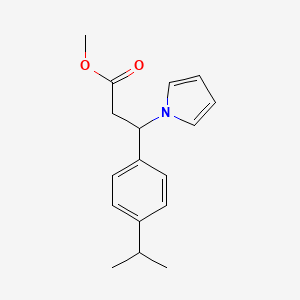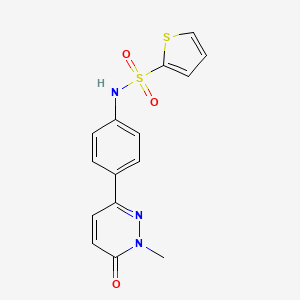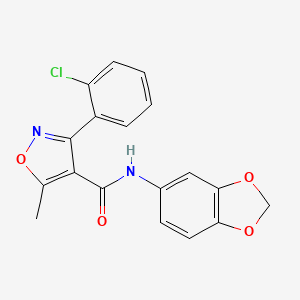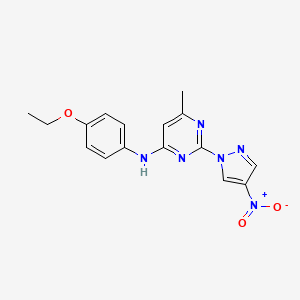![molecular formula C22H20Cl2N4O2 B2754905 1-(3,4-dichlorobenzyl)-5-{[4-(2-pyridinyl)piperazino]carbonyl}-2(1H)-pyridinone CAS No. 860649-40-7](/img/structure/B2754905.png)
1-(3,4-dichlorobenzyl)-5-{[4-(2-pyridinyl)piperazino]carbonyl}-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dichlorobenzyl)-5-{[4-(2-pyridinyl)piperazino]carbonyl}-2(1H)-pyridinone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a pyridinyl piperazine moiety, and a pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorobenzyl)-5-{[4-(2-pyridinyl)piperazino]carbonyl}-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dichlorobenzyl intermediate, followed by the introduction of the pyridinyl piperazine group through nucleophilic substitution reactions. The final step often involves the formation of the pyridinone ring via cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorobenzyl)-5-{[4-(2-pyridinyl)piperazino]carbonyl}-2(1H)-pyridinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the dichlorobenzyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 1-(3,4-dichlorobenzyl)-5-{[4-(2-pyridinyl)piperazino]carbonyl}-2(1H)-pyridinone is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system or infectious agents.
Industry
Industrially, the compound may be used in the development of specialty chemicals and advanced materials. Its unique properties can be leveraged in the production of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzyl)-5-{[4-(2-pyridinyl)piperazino]carbonyl}-2(1H)-pyridinone involves its interaction with specific molecular targets. The dichlorobenzyl group may facilitate binding to hydrophobic pockets in proteins, while the pyridinyl piperazine moiety can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dichlorobenzyl)-3-(dimethylcarbamoyl)-pyridinium chloride
- 4-[(E)-(2-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]carbonyl}hydrazono)methyl]phenyl 3-chlorobenzoate
Uniqueness
Compared to similar compounds, 1-(3,4-dichlorobenzyl)-5-{[4-(2-pyridinyl)piperazino]carbonyl}-2(1H)-pyridinone stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both the dichlorobenzyl and pyridinyl piperazine moieties allows for diverse interactions with molecular targets, enhancing its versatility in research and industrial applications.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-5-(4-pyridin-2-ylpiperazine-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N4O2/c23-18-6-4-16(13-19(18)24)14-28-15-17(5-7-21(28)29)22(30)27-11-9-26(10-12-27)20-3-1-2-8-25-20/h1-8,13,15H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEGLQCHZCASMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CN(C(=O)C=C3)CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2754823.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide](/img/structure/B2754827.png)

![ethyl 2-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2754830.png)

![3-[(Dimethylcarbamoyl)amino]benzoic acid](/img/structure/B2754832.png)

![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2754836.png)
![1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2754838.png)
![(Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2754839.png)


![N-Boc-(+/-)-3-amino]hept-6-enoic acid](/img/structure/B2754843.png)
